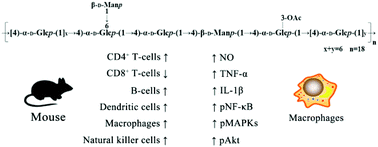Structural characteristics and immunostimulatory activities of a new polysaccharide from Dendrobium fimbriatum Hook†
Food & Function Pub Date: 2021-02-23 DOI: 10.1039/D0FO03336G
Abstract
A new polysaccharide (cDFP-W1) with high immunostimulatory activities was isolated from the stems of Dendrobium fimbriatum Hook. The analysis of the physicochemical properties showed that cDFP-W1 consisted of mannose and glucose in a molar ratio of 1 : 3.84, and its relative molecular weight was 4.0 × 104 Da. Structural analysis implied that the linear backbone of cDFP-W1 was composed of α-1,4-D-Glcp, β-1,4-D-Manp, 3-O-acetyl-α-1,4-D-Glcp and α-1,4,6-D-Glcp, and its branches were the terminal β-D-Manp that was attached to the C-6 position of α-1,4,6-D-Glcp. An in vivo immunostimulatory assay exhibited that cDFP-W1 at 200 mg kg−1 could significantly increase the proportions of CD4+ T-cell subpopulations, B cells, natural killer cells and dendritic cells, decrease the proportion of CD8+ T-cell subpopulations, and upregulate the percentage of activated macrophages (p < 0.01) in the spleen of mice. An in vitro immunostimulatory assay revealed that cDFP-W1 could effectively promote the proliferation of spleen lymphocytes, enhance the proliferation and phagocytosis of macrophage RAW264.7 cells, and stimulate the mRNA expression and extracellular release of NO, TNF-α and IL-1β of RAW264.7 cells. The western blot experiment suggested that the immunostimulatory activities of cDFP-W1 were closely related to the activation of MAPKs, NF-κB and PI3K/Akt signaling pathways.


Recommended Literature
- [1] Development of a triple spike methodology for validation of butyltin compounds speciation analysis by isotope dilution mass spectrometry
- [2] Ion-exchange synthesis of a micro/mesoporous Zn2GeO4 photocatalyst at room temperature for photoreduction of CO2†
- [3] Contents list
- [4] Front cover
- [5] Non-innocent adsorption of Co-pyrphyrin on rutile(110)†
- [6] Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography
- [7] Non-covalent organocatalysis in asymmetric oxidative C(sp3)–H bond functionalization – broadening C–H bond coupling reactions
- [8] 28. Chemistry of nitrosyl complexes. Part II. Exchange of 36Cl between nitrosyl chloride and some insoluble metal chlorides
- [9] Lifetime behavior of a PEM fuel cell with low humidification of feed stream
- [10] A review of workplace aerosol sampling procedures and their relevance to the assessment of beryllium exposures†‡

Journal Name:Food & Function
Research Products
-
(dimethoxymethyl)dimethylamine
CAS no.: 4637-24-5
-
4-Tert-Butyl-2,6-dinitrophenol
CAS no.: 4097-49-8
-
CAS no.: 2822-41-5
-
CAS no.: 107-80-2
-
CAS no.: 4464-18-0









